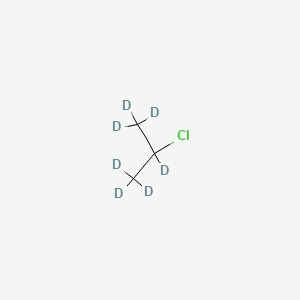

2-Chloropropane-d7

Overview

Description

2-Chloropropane-d7, also known as Isopropyl chloride-d7, is a stable isotope-labelled compound . Its molecular formula is C3D7Cl and it has a molecular weight of 85.59 . It is used in the synthesis of other compounds .

Synthesis Analysis

This compound is synthesized from 2-Propanol-d7 . The synthesis process involves the use of hydrogen chloride, water, and zinc (II) chloride .Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, seven deuterium atoms (a stable isotope of hydrogen), and one chlorine atom .Chemical Reactions Analysis

This compound, like other halogenoalkanes, is more reactive than alkanes due to the presence of the electronegative halogens . The carbon-halogen bond is polar, causing the carbon to carry a partial positive charge and the halogen a partial negative charge . This polarity makes halogenoalkanes susceptible to nucleophilic substitution reactions and elimination reactions .Physical and Chemical Properties Analysis

This compound has a density of 0.952 g/cm3 . The compound is slightly soluble in water . It has a high flammability and can react with some metals to form dangerous products .Scientific Research Applications

Photolysis Studies

2-Chloropropane-d7 has been used in photolysis studies, specifically examining photoinduced, site-specific C-H (or C-D) bond cleavage. Research by Mathews, Wang, & Koplitz (1994) employed a two-color photolysis approach to investigate bond cleavage in selectively deuterated 2-chloropropane.

Chemical Toxicology

In the field of chemical toxicology, 2-Chloropropane compounds have been studied for their potential toxic effects and mechanisms of action. For example, Humphreys, Kim, & Guengerich (1991) investigated the toxic effects of 1,2-dibromo-3-chloropropane, related to 2-chloropropane, and its bioactivation that leads to DNA damage.

Environmental Applications

Research into the environmental impact of chloropropane compounds has been conducted. For instance, Loffler et al. (1997) observed the transformation of 1,2-dichloropropane by anaerobic bacteria, which has implications for environmental remediation.

Analytical Chemistry

In analytical chemistry, methods have been developed for detecting chloropropane compounds. Meierhans, Bruehlmann, Meili, & Taeschler (1998) presented an improved method for determining 3-chloropropane-1,2-diol and 2-chloropropane-1,3-diol in foods using gas chromatography.

Isotope Fractionation Studies

The study of isotope fractionation during chemical reactions also makes use of this compound. For example, Fletcher, Löffler, Richnow, & Nijenhuis (2009) explored the isotope fractionation of 1,2-dichloropropane during biological reduction processes.

Groundwater Pollution Studies

2-Chloropropane compounds have been studied for their impact on groundwater pollution. Research has been conducted to identify specific genes and bacterial strains responsible for the degradation of these pollutants, as in the study by Ritalahti & Löffler (2004) on the anaerobic reductive dechlorination of 1,2-dichloropropane.

Molecular Spectroscopy

Molecular spectroscopy studies have utilized this compound to investigate molecular structures and behaviors. For instance, Sullivan, Wang, Cheng, & Durig (1991) recorded the Raman and infrared spectra of 2-chloropropane-d3 to analyze its structural properties.

Mechanism of Action

Target of Action

2-Chloropropane-d7, also known as Isopropyl chloride, is a synthetic intermediate

Mode of Action

The mode of action of this compound is not directly stated in the available resources. As a synthetic intermediate, its mode of action would depend on the specific chemical reactions it is involved in. It’s important to note that this compound is extremely flammable and harmful if swallowed, in contact with skin or if inhaled .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is an extremely flammable liquid and vapour, indicating that its stability and reactivity can be significantly affected by the presence of heat, sparks, open flames, and other ignition sources . It is also harmful if swallowed, in contact with skin or if inhaled, suggesting that its efficacy and safety can be influenced by how it is handled and the precautions taken to avoid exposure .

Safety and Hazards

2-Chloropropane-d7 is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and take precautionary measures against static discharges .

Properties

IUPAC Name |

2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584360 | |

| Record name | 2-Chloro(~2~H_7_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55956-02-0 | |

| Record name | 2-Chloro(~2~H_7_)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropropane-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

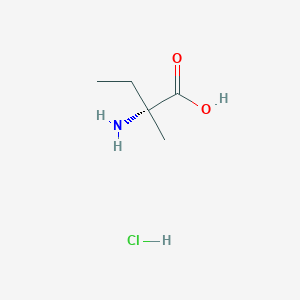

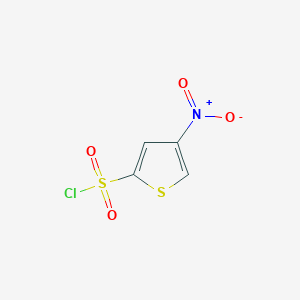

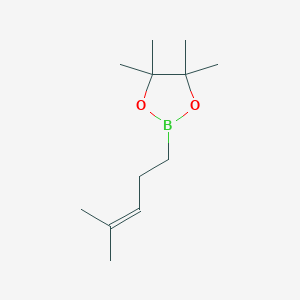

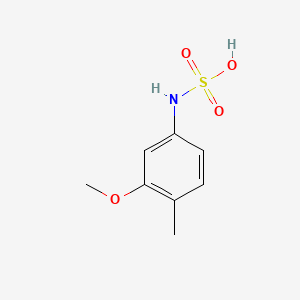

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.